![molecular formula C10H15ClN4O B6081887 [1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B6081887.png)

[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

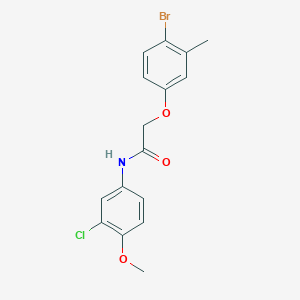

“[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in this compound is substituted with an amino group at the 2nd position and a chlorine atom at the 6th position . The 1st position of the pyrimidine ring is connected to a piperidine ring through a methanol group . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its pyrimidine and piperidine rings. The pyrimidine ring is aromatic, meaning it has a cyclic cloud of electrons above and below the plane of the molecule . The piperidine ring, on the other hand, is not aromatic but is still relatively stable due to its cyclic structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. The amino group could act as a base or nucleophile in reactions, while the chlorine atom could potentially be replaced by other groups in substitution reactions . The methanol group could also participate in reactions, particularly those involving its hydroxyl (-OH) group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and hydroxyl groups could make the compound soluble in polar solvents . The compound’s melting point would likely be influenced by the strength of the intermolecular forces present, which in turn would be affected by factors such as the size and shape of the molecule and the presence of polar groups .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of “[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol,” focusing on six unique applications:

Anticancer Agents

[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol: has shown potential as a scaffold for developing anticancer agents. Pyrimidine derivatives, including this compound, are known to inhibit various cancer cell lines by interfering with DNA synthesis and repair mechanisms. This makes them valuable in the treatment of cancers such as leukemia, breast cancer, and lung cancer .

Antimicrobial Agents

This compound is also explored for its antimicrobial properties. Pyrimidine derivatives have been found effective against a range of bacterial and fungal pathogens. The presence of the amino and chloro groups enhances the compound’s ability to disrupt microbial cell walls and inhibit enzyme activity, making it a promising candidate for developing new antibiotics .

Antiviral Agents

Research has indicated that pyrimidine-based compounds can act as potent antiviral agents. [1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol can inhibit viral replication by targeting viral enzymes and proteins. This application is particularly relevant in the development of treatments for viral infections such as HIV, hepatitis, and influenza .

Anti-inflammatory Agents

The anti-inflammatory properties of pyrimidine derivatives are well-documented. This compound can modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Agents

[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol: has been investigated for its neuroprotective effects. Pyrimidine derivatives can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This application is crucial for developing therapies that can slow down or prevent the progression of these diseases .

Cardiovascular Agents

This compound is also studied for its potential in cardiovascular therapy. Pyrimidine derivatives can act as calcium channel blockers, which help in managing hypertension and other cardiovascular conditions. By modulating calcium ion flow in heart and blood vessel cells, these compounds can reduce blood pressure and improve heart function .

Safety and Hazards

As with any chemical compound, handling “[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol” would require appropriate safety precautions. The compound could potentially cause skin and eye irritation, and inhalation or ingestion could be harmful . Therefore, personal protective equipment such as gloves and eye protection should be worn when handling the compound, and it should be used only in a well-ventilated area .

Orientations Futures

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other pyrimidine derivatives . This could include testing the compound against various biological targets, studying its toxicity and pharmacokinetics, and potentially developing it into a drug if it shows promising activity .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Based on the biological activities of similar compounds , it’s plausible that the compound could exert a wide range of effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4O/c11-8-4-9(14-10(12)13-8)15-3-1-2-7(5-15)6-16/h4,7,16H,1-3,5-6H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWFQVYDIPTAOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=NC(=N2)N)Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6081806.png)

![ethyl (5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B6081812.png)

![1-(6-methyl-2-pyridinyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6081836.png)

![N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6081837.png)

![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081856.png)

![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6081867.png)

![6,8-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6081871.png)

![N-(3-isopropoxypropyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6081875.png)

![[1-({1-[(8-fluoro-2-quinolinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6081880.png)

![4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B6081881.png)

![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6081883.png)